(4-i-Propyloxy-2-methylphenyl)Zinc bromide
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Overview
Description
(4-iso-propyloxy-2-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-iso-propyloxy-2-methylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-2-methylphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(4−iso−propyloxy−2−methylphenyl)MgBr+ZnBr2→(4−iso−propyloxy−2−methylphenyl)ZnBr+MgBr2
Industrial Production Methods
In an industrial setting, the production of (4-iso-propyloxy-2-methylphenyl)zinc bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-iso-propyloxy-2-methylphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel complexes.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products
The major products formed from these reactions depend on the electrophile used. For example:
- Reaction with alkyl halides forms substituted alkanes.
- Reaction with acyl chlorides forms ketones.
- Reaction with aldehydes forms secondary alcohols.
Scientific Research Applications
(4-iso-propyloxy-2-methylphenyl)zinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It is used as a reagent in catalytic cycles involving transition metals.
Mechanism of Action
The mechanism by which (4-iso-propyloxy-2-methylphenyl)zinc bromide exerts its effects involves the transfer of its organic group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the organic group and facilitating its transfer. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
Similar Compounds
(4-iso-propyloxy-2-methylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide: Similar in structure but has an additional methyl group.
Uniqueness
(4-iso-propyloxy-2-methylphenyl)zinc bromide is unique due to its specific reactivity and stability compared to its magnesium counterpart. The presence of zinc allows for different reaction pathways and conditions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H13BrOZn |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-3-propan-2-yloxybenzene-6-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-6-4-5-9(3)7-10;;/h4,6-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
IYONFQKHUYWQFV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC(C)C.[Zn+]Br |
Origin of Product |
United States |
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